molecular formula C12H15N3O2 B2928929 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one CAS No. 731815-56-8

3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one

Cat. No.: B2928929
CAS No.: 731815-56-8
M. Wt: 233.271
InChI Key: URKIWZIOHIFCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3-[(3-Methoxypropyl)amino]quinoxalin-2(1H)-one is an organic compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol. Its CAS Registry Number is 731815-56-8. This chemical is a derivative of the quinoxalin-2(1H)-one scaffold, a structure of significant interest in medicinal chemistry and anticancer drug discovery . Research Applications and Value Quinoxaline and quinoxalinone derivatives are prominent in scientific research due to their diverse pharmacological profiles. They are extensively investigated for their potential as anticancer agents . Specifically, analogues based on the quinoxalin-2(1H)-one core have demonstrated promising anticolorectal cancer activity in vitro against cell lines such as HCT-116 and LoVo . The pathogenesis of colorectal cancer is a multifactorial process, and such compounds are explored for their ability to act on multiple fronts, including serving as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) , which are important effectors in the initiation and development of the disease . Beyond oncology, research into quinoxaline motifs also spans the development of agents with antimicrobial, antifungal, and antioxidative activities . Handling and Safety This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

3-(3-methoxypropylamino)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKIWZIOHIFCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one typically involves the reaction of quinoxalin-2(1H)-one with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents .

Chemical Reactions Analysis

Substitution Reactions

The quinoxalin-2(1H)-one core undergoes electrophilic and nucleophilic substitutions, particularly at the C-3 position.

Key Examples:

Reaction TypeConditions & ReagentsMajor ProductYieldReference
Carbamoylation Aqueous HClO₄ (0.2 M), 90°C, 3 h with benzyl isocyanide3-Carbamoylquinoxalinone derivatives79–94%
Sulfonylation m-Tolylsulfonyl chloride, base (e.g., Et₃N)3-(m-Tolylsulfonyl)quinoxalinone88%
Halogenation POCl₃ or PCl₅ under reflux2-Chloro-3-substituted quinoxaline85–92%

Mechanistic Insights:

  • Acid-promoted carbamoylation proceeds via protonation of the quinoxalinone core, followed by nucleophilic attack of isocyanide ( ).

  • Sulfonylation involves activation of sulfonyl chlorides by bases, forming stable sulfonamide linkages ( ).

Condensation Reactions

The primary amino group participates in Schiff base formation and related condensations.

Notable Reactions:

SubstrateReagent/ConditionsProductOutcomeReference
Aldehydes (e.g., furfural)Ethanolic NaOH, RT, 10 hSchiff base derivatives72–81%
Aromatic aminesReflux in ethanolImine-linked quinoxaline hybrids46–95%

Key Findings:

  • Schiff bases formed with aldehydes show enhanced biological activity (e.g., antimicrobial properties) ( ).

  • Condensation with p-aminophenol yields hybrid structures for pharmacological screening ( ).

Oxidation and Reduction

Limited direct studies exist, but analogous quinoxalinones exhibit redox activity:

Theoretical Pathways:

  • Oxidation: Using KMnO₄ or H₂O₂ could oxidize the amine to a nitro group or modify the methoxypropyl chain.

  • Reduction: NaBH₄ or LiAlH₄ might reduce the carbonyl group to a hydroxyl, altering solubility ( ).

Cycloaddition and Ring Expansion

The electron-deficient quinoxaline ring participates in cycloadditions:

Example Reaction:

Reaction TypeConditionsProductApplicationReference
Palladium-catalyzed coupling Suzuki-Miyaura conditions (aryl boronic acids)Biarylquinoxaline derivativesFluorescence probes

Industrial-Scale Modifications

Optimized protocols for large-scale synthesis include:

  • Continuous flow reactors for carbamoylation ( ).

  • Green chemistry approaches using water as a solvent ( ).

Scientific Research Applications

3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Effects at the C3 Position

The biological and chemical properties of quinoxalin-2(1H)-ones are highly dependent on C3 substituents. Key analogs include:

Compound Name Substituent at C3 Key Properties/Activities Reference
3-Amino-6-methylquinoxalin-2(1H)-one Amino and methyl groups Antibacterial potential, synthetic precursor
3-(Indol-2-yl)quinoxalin-2(1H)-one Indole moiety Bioactive, synthesized via electrochemical coupling
3-(4-Substituted phenyl)amino derivatives Aryl groups (e.g., nitro, furan) Anticancer activity against tumor cell lines
3-Methyl-3,4-dihydroquinoxalin-2(1H)-one Methyl group Intermediate in pharmaceutical synthesis

Key Observations :

  • Electron-Donating vs.
  • Biological Activity: Aryl-substituted analogs (e.g., 3-(4-nitrophenyl) derivatives) show pronounced anticancer activity, while amino-substituted derivatives (e.g., 3-amino-6-methyl) are explored as antibacterial agents . The methoxypropylamino group may confer unique pharmacokinetic properties, though direct biological data are lacking.

Comparison with Target Compound :

  • The 3-methoxypropylamino group likely requires nucleophilic substitution or reductive amination of a pre-functionalized quinoxalinone. demonstrates similar strategies for hydrazine derivatives, suggesting compatibility with amine-containing substituents .

Biological Activity

3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the formation of different quinoxaline derivatives, which may exhibit varying biological activities. The synthesis typically involves starting materials like 3-hydrazinoquinoxalin-2(1H)-one and can yield compounds with diverse substituents that influence their biological efficacy .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may act by:

  • Inhibiting Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in cancer progression .
  • Modulating Signal Transduction Pathways : It may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Antimicrobial Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Gram-positive Bacteria : The compound has shown effectiveness against Staphylococcus aureus and Enterococcus faecium, including antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.25 to 1 mg/L for effective derivatives against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cytotoxicity : In vitro tests have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin. For example, some derivatives have shown IC50 values as low as 1.9 µg/mL against HCT-116 colon cancer cells .
Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of quinoxaline derivatives against a panel of bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, a critical factor in chronic infections .

Evaluation of Anticancer Properties

Another significant study focused on the anticancer properties of various quinoxaline derivatives, including this compound. The study found that these compounds inhibited key enzymes involved in tumor metabolism and demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for 3-[(3-methoxypropyl)amino]quinoxalin-2(1H)-one?

The synthesis typically involves functionalizing the quinoxalin-2(1H)-one core via nucleophilic substitution or coupling reactions. A common approach is alkylation using a pre-synthesized quinoxalinone intermediate. For example, 3-methylquinoxalin-2(1H)-one can be alkylated with 3-methoxypropylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (3-methoxypropyl)amino group . Optimization of reaction time, temperature, and stoichiometry is critical to maximize yield. Purification via recrystallization (ethanol or ethyl acetate) is often employed to isolate the product .

Q. How should researchers characterize this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Key signals include the quinoxaline NH proton (δ ~12.3 ppm in DMSO-d₆), methoxy protons (δ ~3.3 ppm), and methylene groups adjacent to the amino moiety (δ ~2.5–3.0 ppm). Aromatic protons typically appear between δ 7.2–7.7 ppm .
  • X-ray crystallography : Used to resolve structural ambiguities, such as dihedral angles between substituents and the quinoxaline ring. Intra-/intermolecular hydrogen bonds (e.g., C–H···O) and π-π stacking interactions can stabilize the crystal lattice .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .

Advanced Research Questions

Q. How can copper-catalyzed C–N bond cleavage be optimized for derivatizing quinoxalin-2(1H)-ones?

Copper catalysis (e.g., CuI or CuBr) enables selective C–N bond cleavage in the presence of arylating agents like 3-aminoindazoles. Key parameters include:

  • Catalyst loading : 10–20 mol% to balance reactivity and cost.
  • Solvent system : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Temperature : 80–100°C to accelerate kinetics without degrading sensitive intermediates. Monitor reaction progress via TLC or HPLC to identify side products (e.g., dimerization or over-alkylation) .

Q. How can discrepancies in bioactivity data across studies be resolved?

Variability in reported bioactivity (e.g., antibacterial IC₅₀ values) may arise from:

  • Assay conditions : Differences in bacterial strains, media, or incubation times. Standardize protocols using CLSI guidelines.
  • Compound purity : HPLC-MS analysis ensures >95% purity; impurities like unreacted starting materials can skew results .
  • Structural confirmation : Validate derivatives via X-ray crystallography to rule out isomerism or polymorphic effects .

Q. What experimental designs are effective for studying substituent effects on biological activity?

  • SAR (Structure-Activity Relationship) studies : Systematically vary substituents (e.g., methoxy chain length, aromatic substituents) and assess bioactivity. For example, replacing the methoxy group with ethoxy or allyl groups can alter lipophilicity and target binding .
  • Computational modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., bacterial enzymes) .
  • In vitro assays : Pair MIC (Minimum Inhibitory Concentration) tests with cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate selectivity .

Q. How can reaction byproducts or impurities be analyzed and mitigated?

  • HPLC-MS : Detect low-abundance byproducts (e.g., dimerized quinoxalines or unreacted intermediates). Use reverse-phase C18 columns with acetonitrile/water gradients .
  • Process optimization : Adjust stoichiometry (e.g., excess amine to drive alkylation) or introduce scavengers (e.g., molecular sieves) to absorb side products.
  • Recrystallization : Ethanol or acetone recrystallization removes hydrophobic impurities .

Methodological Notes

  • Safety : Follow protocols for handling amines (e.g., 3-methoxypropylamine) under inert atmospheres to prevent oxidation. Use PPE (gloves, goggles) as per H313/H333 safety guidelines .
  • Data validation : Cross-reference NMR assignments with literature (e.g., PubChem data for quinoxalin-2(1H)-one derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.